molecular formula C10H12F3N3 B3024265 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine CAS No. 1242850-54-9

1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine

Cat. No. B3024265
CAS RN: 1242850-54-9
M. Wt: 231.22 g/mol
InChI Key: YSMPURKYECKBKX-UHFFFAOYSA-N
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Description

“1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C10H12F3N3 . It is related to a class of compounds known as trifluoromethylpyridines, which are important ingredients for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 265.67 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis Methods

1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine is synthesized through various methods. Marangoni et al. (2017) describe a simple and efficient synthesis of N-substituted 4-trifluoromethyl-5-(alkan-1-ol)-pyridin-2(1H)-imines, which are closely related to the compound (Marangoni et al., 2017). Another approach involves the synthesis of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents, starting from a similar amine compound (Chavva et al., 2013) (Chavva et al., 2013).

Pharmaceutical Applications

Tsuge et al. (1997) discuss the synthesis of l-(3,3,3-Trifluoropropenylsulfonyl)pyrrolidine as a new class of trifluoromethylated building blocks, which highlights the potential of these compounds in pharmaceutical applications (Tsuge et al., 1997). Additionally, Zhi et al. (2016) achieved the asymmetric synthesis of trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition, indicating the medicinal value of such compounds (Zhi et al., 2016).

Chemical Properties and Applications

Pyrrolidines, including those substituted with trifluoromethyl groups, play a significant role in the synthesis of various compounds. Anderson and Liu (2000) discuss the properties and utilities of pyrrolidines, highlighting their importance in the production of electrically conducting films and solvents (Anderson & Liu, 2000). Similarly, Markitanov et al. (2016) synthesized new 4-(trifluoromethyl)pyrrolidines with varied substituents, demonstrating their versatility in chemical synthesis (Markitanov et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in the development of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, this compound could play a significant role in future drug discovery efforts.

properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)7-1-2-9(15-5-7)16-4-3-8(14)6-16/h1-2,5,8H,3-4,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMPURKYECKBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594937
Record name 1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

202267-15-0
Record name 1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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